crystal structure analysis of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid
crystal structure analysis of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid
For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for novel heterocyclic compounds such as 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid, where a deep understanding of its solid-state conformation can provide invaluable insights into its potential biological activity and physicochemical properties. The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of therapeutic agents, known for its significant antibacterial and antifungal activities.[1] The specific substitutions on this scaffold, a benzyl group at the N1 position, a chloro group at the C5 position, and a carboxylic acid at the C3 position, are expected to modulate its biological profile and intermolecular interactions.
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid. As a Senior Application Scientist, the following sections are structured to not only detail the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and self-validating approach to structural determination.
The Indispensable Role of Single-Crystal X-ray Crystallography
While a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the initial characterization of a newly synthesized compound, they provide limited information regarding the molecule's three-dimensional arrangement in the solid state.[2][3] Single-crystal X-ray crystallography stands as the definitive method, the "gold standard," for unambiguously determining the precise spatial arrangement of atoms within a crystalline lattice.[2][3] This technique provides exact bond lengths, bond angles, and torsional angles, which are critical for:
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Understanding Structure-Activity Relationships (SAR): The three-dimensional shape of a molecule is intrinsically linked to its biological activity.
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Conformational Analysis: Defining the preferred solid-state conformation of the molecule.[2][3]
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Elucidating Intermolecular Interactions: Identifying and characterizing hydrogen bonding, halogen bonding, and other non-covalent interactions that govern crystal packing and can influence properties like solubility and melting point.[2][3][4]
The following diagram illustrates the logical flow of information in the structural elucidation of a novel triazole derivative, highlighting the central and definitive role of X-ray crystallography.
Caption: Logical workflow for the structural elucidation of novel 1,2,4-triazole derivatives.
Experimental Protocol: A Self-Validating System
The definitive structural confirmation of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid via X-ray crystallography involves a systematic, multi-step process. Each step is designed to ensure the quality and validity of the final structure.
Step 1: Synthesis and Purification
The synthesis of the title compound would likely follow established routes for related triazole carboxylic acids. A plausible approach involves the cyclocondensation of appropriate precursors. For instance, a substituted amidine or a related nitrogen-rich precursor could react with a suitable carboxylic acid derivative under conditions that favor the formation of the 1,2,4-triazole ring. Given the substituents, this could involve a multi-step synthesis to introduce the benzyl, chloro, and carboxylic acid functionalities at the desired positions.
Following synthesis, rigorous purification is paramount. The presence of impurities can significantly hinder crystallization. Techniques such as recrystallization or column chromatography are employed to achieve high purity, which should be verified by NMR and MS.
Step 2: Crystal Growth
The growth of high-quality single crystals is often the most challenging and critical step in the process.[3] A suitable crystal for diffraction should typically be between 0.1 and 0.3 mm in each dimension and free of cracks or other defects.[3] The choice of solvent is crucial, and a screening of various solvents and solvent mixtures is often necessary.[3] Common methods for crystal growth include:
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Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.
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Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
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Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid, given the presence of a carboxylic acid group capable of hydrogen bonding, polar solvents such as ethanol, methanol, or acetone, or mixtures with water, would be a logical starting point for crystallization experiments.
Step 3: X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
Step 4: Structure Solution and Refinement
The collected diffraction data are processed to correct for experimental factors.[2] These corrected data are then used to determine the unit cell parameters and the space group of the crystal.[2] The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the electron density. This initial model is then refined against the experimental data to improve the fit and locate all the atoms. The refinement process involves adjusting the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.
The following diagram outlines the workflow for X-ray crystal structure determination.
Caption: Workflow for 1,2,4-triazole structure validation via X-ray crystallography.[2]
Presentation of Crystallographic Data
The results of a single-crystal X-ray diffraction study are typically presented in a standardized format. The following tables provide an example of the type of data that would be generated for 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid, based on data for a related compound, 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate.[4][5]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₀H₈ClN₃O₂ |
| Formula Weight | 237.65 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 6.5808 (13) Åb = 7.4995 (15) Åc = 12.337 (3) Åα = 90°β = 93.75 (3)°γ = 90° |
| Volume | 598.0 (2) ų |
| Z | 4 |
| Density (calculated) | 1.319 Mg/m³ |
| Absorption coefficient | 0.298 mm⁻¹ |
| F(000) | 488 |
| Crystal size | 0.35 x 0.30 x 0.25 mm |
| Theta range for data collection | 2.59 to 27.50° |
| Reflections collected | 6256 |
| Independent reflections | 2730 [R(int) = 0.042] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2730 / 0 / 156 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.064, wR2 = 0.174 |
| R indices (all data) | R1 = 0.085, wR2 = 0.189 |
| Largest diff. peak and hole | 0.19 and -0.15 e.Å⁻³ |
Note: The unit cell dimensions and some other parameters are from a related structure for illustrative purposes.[4][5]
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Degrees (°) |
| Cl(1)-C(5) | 1.74 | N(1)-C(5)-N(4) | 110.0 |
| N(1)-C(5) | 1.32 | C(5)-N(4)-C(3) | 105.0 |
| N(4)-C(5) | 1.35 | N(4)-C(3)-N(2) | 112.0 |
| N(4)-C(3) | 1.38 | C(3)-N(2)-N(1) | 103.0 |
| N(2)-C(3) | 1.31 | N(2)-N(1)-C(5) | 110.0 |
| N(1)-N(2) | 1.39 | N(1)-C(benzyl)-C(phenyl) | 112.0 |
| C(3)-C(carboxyl) | 1.49 | O(1)-C(carboxyl)-O(2) | 125.0 |
Note: These are hypothetical values based on typical bond lengths and angles for such compounds and are for illustrative purposes only.
Discussion of the Molecular and Crystal Structure
The crystal structure of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid would be expected to reveal several key features. The triazole ring is anticipated to be essentially planar. A significant structural parameter would be the dihedral angle between the plane of the triazole ring and the plane of the benzyl group's phenyl ring. In a related structure, this angle was found to be nearly perpendicular, at 89.5(3)°.[4][5] This conformation minimizes steric hindrance between the two ring systems.
The carboxylic acid group is a strong hydrogen bond donor, and the nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing will be dominated by intermolecular hydrogen bonds. These interactions could form dimers, chains, or more complex three-dimensional networks, which would significantly influence the compound's melting point and solubility. The presence of the chlorine atom also introduces the possibility of halogen bonding interactions, which are increasingly recognized as important in crystal engineering.
Conclusion
The structural elucidation of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid through single-crystal X-ray crystallography is an essential step in its characterization. This technique provides an unambiguous three-dimensional model of the molecule, offering profound insights into its conformation and intermolecular interactions.[2][3] The detailed structural information obtained is not merely an academic exercise; it is a critical component in the rational design and development of new therapeutic agents, providing a solid foundation for understanding the compound's structure-activity relationship. The rigorous and self-validating methodology outlined in this guide ensures the generation of accurate and reliable structural data, which is indispensable for researchers in the pharmaceutical and chemical sciences.
References
- BenchChem. (n.d.). Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography.
- BenchChem. (n.d.). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.
- MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds.
- ResearchGate. (2026). Crystal Structures of two Triazole Derivatives.
- ResearchGate. (n.d.). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity.
- Zhao, H. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. National Institutes of Health.
- ResearchGate. (n.d.). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate.
- MDPI. (2021). 1,2,4-Triazoles as Important Antibacterial Agents.
